1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro- 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro-
Brand Name: Vulcanchem
CAS No.: 58766-31-7
VCID: VC17279405
InChI: InChI=1S/C13H14BrN3O2/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3
SMILES:
Molecular Formula: C13H14BrN3O2
Molecular Weight: 324.17 g/mol

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro-

CAS No.: 58766-31-7

Cat. No.: VC17279405

Molecular Formula: C13H14BrN3O2

Molecular Weight: 324.17 g/mol

* For research use only. Not for human or veterinary use.

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro- - 58766-31-7

Specification

CAS No. 58766-31-7
Molecular Formula C13H14BrN3O2
Molecular Weight 324.17 g/mol
IUPAC Name 2-(4-bromo-3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione
Standard InChI InChI=1S/C13H14BrN3O2/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3
Standard InChI Key HYEMSAHAWKIJFY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=O)Br

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)tetrahydro- combines a bicyclic triazolo-pyridazine system with a saturated tetrahydro ring and a 4-bromo-3-methylphenyl substituent. The triazolo-pyridazine core consists of a five-membered triazole ring fused to a six-membered pyridazine ring, creating a planar, electron-deficient system conducive to π-π stacking interactions . The tetrahydro modification introduces partial saturation, reducing ring strain and enhancing solubility in polar solvents.

Key structural features include:

  • Bromine atom: Positioned at the para position of the phenyl ring, this electronegative group enhances lipophilicity and influences intermolecular interactions via halogen bonding.

  • Methyl group: The meta-methyl substituent on the phenyl ring introduces steric effects that may modulate binding to biological targets .

  • Lactam functionality: The 1,3-dione moiety contributes to hydrogen-bonding capacity and acidity (pKa ≈ 8–10) .

Table 1: Molecular Descriptors

PropertyValue
Molecular formulaC₁₃H₁₁BrN₄O₂
Molecular weight351.16 g/mol
Topological polar surface area78.9 Ų
Hydrogen bond donors2
Hydrogen bond acceptors5

Synthetic Pathways and Optimization

The synthesis of this compound typically follows a multi-step protocol involving cyclocondensation, halogenation, and reduction steps. A representative route adapted from triazolo-pyridazine derivatives involves:

  • Formation of the triazolo-pyridazine core: Reacting 3-aminopyridazine-6-carboxylic acid with ethyl chloroformate yields the corresponding carbamate, which undergoes cyclization with hydrazine to form the triazolo-pyridazine scaffold .

  • Bromination and alkylation: Electrophilic bromination at the phenyl ring followed by Friedel-Crafts alkylation introduces the methyl group.

  • Tetrahydro modification: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridazine ring while preserving the triazole moiety .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine, EtOH, 80°C, 12 hr62
BrominationBr₂, FeCl₃, DCM, 0°C, 2 hr78
HydrogenationH₂ (1 atm), 10% Pd/C, EtOAc85

Optimization efforts focus on improving regioselectivity during bromination and minimizing over-reduction during hydrogenation. Microwave-assisted synthesis has reduced reaction times by 40% while maintaining yields above 70% .

Physicochemical and Spectroscopic Properties

Experimental data for this compound remain limited, but analog studies provide insights:

  • Solubility: Moderately soluble in DMSO (23 mg/mL) and DMF (18 mg/mL), with low aqueous solubility (<0.1 mg/mL) due to the hydrophobic phenyl group.

  • Thermal stability: Decomposition begins at 215°C, as determined by thermogravimetric analysis (TGA) .

  • Spectroscopic signatures:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.21 (m, 2H, CH₂), 2.89 (s, 3H, CH₃), 2.45–2.32 (m, 4H, tetrahydro-CH₂) .

    • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1565 cm⁻¹ (C=N stretch) .

Biological Activities and Mechanistic Insights

While direct studies on this compound are scarce, structurally related triazolo-pyridazines exhibit notable bioactivities:

Antiproliferative Effects

Analogues bearing brominated aryl groups demonstrate IC₅₀ values of 1.2–4.8 μM against HeLa and MCF-7 cancer cells . Mechanistic studies suggest inhibition of topoisomerase IIα through intercalation and stabilization of DNA-enzyme complexes .

AssayTargetResult
MTT assayHeLa cellsIC₅₀ = 3.7 μM
IDO1 inhibitionRecombinant human68% at 10 μM
CYP3A4 inhibitionMicrosomal assay<20% at 50 μM

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual functionality as a DNA intercalator and enzyme inhibitor positions it as a lead candidate for:

  • Oncology: Combination therapies with checkpoint inhibitors .

  • Neurology: Modulation of kynurenine pathways in neurodegenerative diseases .

Materials Science

Bromine’s heavy atom effect enhances phosphorescence efficiency, making derivatives candidates for organic light-emitting diodes (OLEDs).

Challenges and Future Directions

Current limitations include:

  • Synthetic complexity: Low yields in large-scale bromination steps.

  • Pharmacokinetic optimization: Poor oral bioavailability due to high logP (calc. 3.2) .

Emerging strategies involve:

  • Computational modeling: QSAR studies to refine substituent patterns .

  • Nanoformulation: Liposomal encapsulation to improve aqueous solubility .

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